molecular formula C18H22N4O4 B6423580 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1169962-48-4

5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B6423580
CAS No.: 1169962-48-4
M. Wt: 358.4 g/mol
InChI Key: VZCKMZNOSSABGU-UHFFFAOYSA-N
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Description

5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)piperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione stands out due to its dual action as a neuroprotective and anti-inflammatory agent. Its ability to inhibit multiple pathways involved in inflammation and cell death makes it a promising candidate for further research and development .

Properties

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-15(17(24)20-18(25)19-12)11-16(23)22-9-7-21(8-10-22)13-3-5-14(26-2)6-4-13/h3-6H,7-11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCKMZNOSSABGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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